molecular formula C24H14Cl4N4O6 B15087073 6-TET Azide

6-TET Azide

Cat. No.: B15087073
M. Wt: 596.2 g/mol
InChI Key: SYCHFKJSIPYARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It provides a convenient method for labeling alkyne-modified oligonucleotides through click chemistry . The compound is known for its high fluorescence efficiency and stability, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically involves the use of azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the efficient formation of the azide group without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 6-TET Azide involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as ion-pair reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Mechanism of Action

The mechanism of action of 6-TET Azide involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-modified molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of this compound allow for easy visualization and tracking of labeled molecules in various biological and chemical assays .

Comparison with Similar Compounds

6-TET Azide is compared with other similar compounds such as:

Uniqueness

This compound stands out due to its high fluorescence efficiency, stability, and versatility in various applications. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in scientific research .

Properties

Molecular Formula

C24H14Cl4N4O6

Molecular Weight

596.2 g/mol

IUPAC Name

N-(3-azidopropyl)-2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C24H14Cl4N4O6/c25-12-5-10-17(7-15(12)33)37-18-8-16(34)13(26)6-11(18)24(10)20-19(23(36)38-24)14(27)4-9(21(20)28)22(35)30-2-1-3-31-32-29/h4-8,33-34H,1-3H2,(H,30,35)

InChI Key

SYCHFKJSIPYARI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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